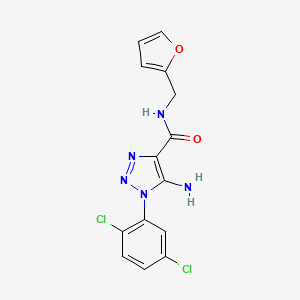
5-amino-1-(2,5-dichlorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-1-(2,5-dichlorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and belongs to the class of triazole compounds.
Mechanism of Action
The mechanism of action of 5-amino-1-(2,5-dichlorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of the GABA(A) α2/α3 receptor subtypes. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. The inhibition of the GABA(A) α2/α3 receptor subtypes by 5-amino-1-(2,5-dichlorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide leads to an increase in neuronal excitability, which has been found to be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and physiological effects:
5-amino-1-(2,5-dichlorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is beneficial in the treatment of depression and anxiety. This compound has also been found to improve cognitive function and memory in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using 5-amino-1-(2,5-dichlorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potency and selectivity for the GABA(A) α2/α3 receptor subtypes. However, the limitations of using this compound include its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 5-amino-1-(2,5-dichlorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide. These include the optimization of its pharmacokinetic properties, the identification of its potential therapeutic applications in other neurological and psychiatric disorders, and the development of novel analogs with improved potency and selectivity for the GABA(A) α2/α3 receptor subtypes. Additionally, the use of this compound in combination with other drugs may also be explored for the treatment of various disorders.
In conclusion, 5-amino-1-(2,5-dichlorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide is a promising compound that has shown potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of the GABA(A) α2/α3 receptor subtypes, which leads to an increase in neuronal excitability. Future research and development of this compound may lead to the discovery of novel treatments for these disorders.
Scientific Research Applications
5-amino-1-(2,5-dichlorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the GABA(A) α2/α3 receptor subtypes. This compound has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia.
properties
IUPAC Name |
5-amino-1-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2/c15-8-3-4-10(16)11(6-8)21-13(17)12(19-20-21)14(22)18-7-9-2-1-5-23-9/h1-6H,7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBPWSVIVRXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4671885.png)

![1-[(4-benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4671900.png)
![3-(1,3-benzodioxol-5-yl)-N-ethyl-6-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4671908.png)
![N-(4-acetylphenyl)-2-[(3-ethyl-4-oxo-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)thio]acetamide](/img/structure/B4671916.png)
![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4671930.png)
![methyl 1-{4-[(ethylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4671940.png)
![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4671943.png)
![3-(difluoromethyl)-6-(1-methyl-4-nitro-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4671944.png)
![3-methyl-1-[2-(4-nitrophenoxy)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4671951.png)
![4-chloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4671970.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4671974.png)
